4-hydrazinyl-N-methylbenzamide

Description

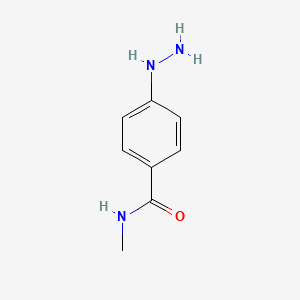

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-hydrazinyl-N-methylbenzamide |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)6-2-4-7(11-9)5-3-6/h2-5,11H,9H2,1H3,(H,10,12) |

InChI Key |

RBZOSGXDTIOLBR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Hydrazinyl N Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-hydrazinyl-N-methylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound offers a detailed picture of the hydrogen atom environments within the molecule. The aromatic region of the spectrum is expected to show a characteristic AA'BB' pattern, consisting of two doublets, which is typical for para-substituted benzene (B151609) rings.

The protons on the benzene ring ortho to the hydrazinyl group (H-3, H-5) are anticipated to appear as a doublet at a lower chemical shift due to the electron-donating nature of the hydrazinyl substituent. Conversely, the protons ortho to the N-methylcarbamoyl group (H-2, H-6) would appear as a doublet at a higher chemical shift.

The protons of the hydrazinyl group (-NHNH₂) and the amide proton (-NH) are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. The methyl protons (-CH₃) attached to the amide nitrogen typically appear as a sharp singlet, or as a doublet if coupling to the amide proton is observed. researchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -CONHCH₃) | ~7.7 | Doublet |

| Aromatic H (ortho to -NHNH₂) | ~6.8 | Doublet |

| Amide NH | Variable (Broad) | Singlet/Quartet |

| Hydrazinyl NH | Variable (Broad) | Singlet |

| Hydrazinyl NH₂ | Variable (Broad) | Singlet |

| Methyl CH₃ | ~2.8 | Singlet/Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display distinct signals for the carbonyl carbon, the four unique aromatic carbons, and the methyl carbon. tandfonline.comresearchgate.nettandfonline.com

The carbonyl carbon of the amide group is expected to have the highest chemical shift, typically appearing around 168 ppm. The aromatic carbon attached to the electron-donating hydrazinyl group (C-4) will be shifted upfield, while the carbon attached to the electron-withdrawing amide group (C-1) will be shifted downfield. The methyl carbon will appear at the lowest chemical shift, characteristic of an sp³-hybridized carbon atom. tandfonline.comresearchgate.nettandfonline.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic C-4 (C-NHNH₂) | ~150 |

| Aromatic C-1 (C-CONHCH₃) | ~125 |

| Aromatic C-2, C-6 | ~129 |

| Aromatic C-3, C-5 | ~113 |

| Methyl (CH₃) | ~26 |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Distinct stretching vibrations for the N-H bonds of both the hydrazinyl and the secondary amide groups are expected in the region of 3200-3400 cm⁻¹. The spectrum of N-methylbenzamide shows a characteristic N-H stretch, and phenylhydrazine (B124118) shows N-H stretches which can be used as references. A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) is predicted to appear around 1640 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is typically observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1450-1600 cm⁻¹ region. nist.govresearchgate.netnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl & Amide N-H | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Amide C=O (Amide I) | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide N-H (Amide II) | Bend | ~1550 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₁N₃O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

The fragmentation of benzamides is well-documented. researchgate.netlibretexts.orgmiamioh.edu A primary fragmentation pathway involves the cleavage of the amide bond. The molecular ion could lose the methylamino group (•NHCH₃) or the entire N-methylcarbamoyl group (•CONHCH₃). Another characteristic fragmentation would be the loss of the hydrazinyl radical (•NHNH₂). The cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of a benzoyl-type cation or a phenyl cation after the subsequent loss of carbon monoxide.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₁₁N₃O]⁺ | 165 |

| [M - NHCH₃]⁺ | [C₇H₇N₂O]⁺ | 135 |

| [M - NHNH₂]⁺ | [C₈H₉NO]⁺ | 135 |

| [C₇H₇O]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related N-substituted benzamides reveals common structural features. mdpi.comnih.govnih.govmdpi.com

It is expected that the molecule would exhibit a nearly planar benzamide (B126) core. The crystal packing would be dominated by extensive intermolecular hydrogen bonding. The hydrogen atoms of the hydrazinyl group and the amide N-H group can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazinyl group can act as acceptors. These interactions would likely lead to the formation of complex three-dimensional networks in the crystal lattice. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating hydrazinyl group (-NHNH₂) and the N-methylcarbamoyl group (-CONHCH₃) influences the energy of the π → π* transitions.

Aromatic hydrazones and related compounds typically exhibit strong absorption bands in the UV region. acs.orgresearchgate.netacs.org The hydrazinyl group, acting as a powerful auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring compared to unsubstituted benzamide. This results from the delocalization of the nitrogen lone-pair electrons into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). One would anticipate strong absorbance maxima in the 250-350 nm range. acs.orgresearchgate.netrsc.org

Computational and Theoretical Investigations of 4 Hydrazinyl N Methylbenzamide Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. indexcopernicus.com By modeling the electron density, DFT methods can accurately predict a wide range of molecular characteristics, offering deep insights into the behavior of compounds like 4-hydrazinyl-N-methylbenzamide. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G+(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. indexcopernicus.comnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Following optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. chemrxiv.org This analysis allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule.

Illustrative Geometric Parameters for this compound This table presents representative data based on standard values for similar chemical structures, as specific experimental or calculated values for the title compound are not available.

| Parameter | Bond/Atoms Involved | Expected Value |

| Bond Length (Å) | C=O (carbonyl) | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| N-N (hydrazine) | ~1.42 Å | |

| C-C (aromatic) | ~1.40 Å | |

| **Bond Angle (°) ** | O=C-N | ~122° |

| C-N-C | ~120° | |

| H-N-H | ~107° |

Characteristic Vibrational Frequencies This table shows typical frequency ranges for the key functional groups present in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (hydrazine/amide) | Stretching | 3200-3400 |

| C-H (aromatic/methyl) | Stretching | 2900-3100 |

| C=O (amide I) | Stretching | 1650-1690 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would show the most negative potential (typically colored red) around the highly electronegative carbonyl oxygen atom and the nitrogen atoms of the hydrazine (B178648) group. nih.govresearchgate.net The hydrogen atoms, particularly those of the hydrazine and amide groups, would exhibit positive potential (colored blue).

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine and phenyl ring moieties, while the LUMO would likely be distributed over the benzamide (B126) portion, particularly the carbonyl group.

Illustrative FMO Energy Values This table provides example energy values for FMO analysis based on similar aromatic hydrazone/hydrazide compounds.

| Parameter | Description | Representative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 4.5 |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. This provides a quantitative measure of the electron distribution and helps to understand the molecule's polarity and electrostatic interactions. The analysis partitions the total electron population among the constituent atoms. For this compound, it is expected that the oxygen and nitrogen atoms would carry significant negative charges due to their high electronegativity, while the carbon atom of the carbonyl group would have a partial positive charge.

Illustrative Mulliken Atomic Charges This table shows hypothetical Mulliken charges for key atoms, reflecting expected electronegativity trends.

| Atom | Element | Expected Charge (a.u.) |

| O (carbonyl) | Oxygen | -0.5 to -0.6 |

| N (amide) | Nitrogen | -0.4 to -0.5 |

| N (hydrazine) | Nitrogen | -0.3 to -0.4 |

| C (carbonyl) | Carbon | +0.4 to +0.5 |

| H (on N) | Hydrogen | +0.2 to +0.3 |

Molecular Modeling Approaches for Ligand-System Interactions

Molecular modeling techniques are essential for studying how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These methods are crucial in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. The primary goal is to predict the binding mode and estimate the binding affinity, which is often expressed as a docking score in units of kcal/mol. mdpi.com A more negative score generally indicates a stronger, more favorable interaction.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a specific binding site on the protein, and then using a scoring algorithm to evaluate thousands of possible binding poses. researchgate.net The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. mdpi.comukm.my

Illustrative Molecular Docking Results This table provides a hypothetical example of docking results to demonstrate the type of information obtained from such a study.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Tyrosine Kinase (PDB: XXXX) | -8.5 | ASP-123, LYS-45, PHE-120 | Hydrogen Bond, Electrostatic, Pi-Pi Stacking |

| Topoisomerase II (PDB: YYYY) | -7.9 | ARG-210, GLN-88, TYR-215 | Hydrogen Bond, Hydrophobic |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the conformational flexibility of this compound and the stability of its interaction with a biological target. nih.gov

Starting from a docked pose, an MD simulation can reveal how the ligand and protein adjust to each other's presence. Key metrics analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the pattern of hydrogen bonds over time. researchgate.netmdpi.com A stable complex will typically show low RMSD fluctuations. nih.gov This analysis provides a more realistic and dynamic understanding of the binding event than the static picture offered by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. In the context of this compound and its derivatives, these models are instrumental in predicting their therapeutic potential and pharmacokinetic profiles, thereby guiding the synthesis of more effective and safer drug candidates.

The development of a robust QSAR/QSPR model for this compound systems typically involves several key stages. Initially, a dataset of compounds with known activities or properties is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Subsequently, a subset of the most relevant descriptors is selected using various statistical techniques, such as genetic algorithms or stepwise multiple linear regression, to avoid overfitting and to create a model that is both predictive and interpretable. Finally, a mathematical model is constructed using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN).

For instance, a hypothetical QSAR study on a series of this compound derivatives as inhibitors of a specific enzyme could yield an equation similar to the following, derived from MLR analysis:

pIC₅₀ = α(Descriptor 1) + β(Descriptor 2) + γ(Descriptor 3) + C

Here, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency. The coefficients (α, β, γ) indicate the weight of each descriptor's contribution to the activity, and C is a constant. The statistical quality of the model is assessed through various parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) nih.gov. A study on benzylidene hydrazine benzamide derivatives yielded a QSAR equation with a correlation coefficient (r) of 0.921 and an R² of 0.849, indicating a strong correlation between the selected descriptors and the anticancer activity jppres.comresearchgate.net.

The predictive power of such models allows for the virtual screening of large libraries of hypothetical this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach significantly reduces the time and resources required for drug discovery.

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

| Parameter | Value | Description |

| n | 30 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination, indicating the goodness of fit |

| Q² | 0.75 | Cross-validated R², indicating the predictive ability of the model |

| F-statistic | 85.3 | A measure of the statistical significance of the model |

| p-value | < 0.0001 | The probability of observing the given result by chance |

Computational Predictions of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound and for elucidating their reaction mechanisms at the atomic level. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a good balance between accuracy and computational cost imist.ma.

The reactivity of this compound can be analyzed through the examination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For hydrazine derivatives, DFT calculations can be used to determine these orbital energies and predict sites susceptible to electrophilic or nucleophilic attack imist.ma.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution on the molecular surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions representing electron-deficient areas (electrophilic sites). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazinyl group and the oxygen atom of the amide group, suggesting these are primary sites for interaction with electrophiles.

Computational methods can also be employed to model reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates, and determine the activation energies for each step. This information is critical for understanding the feasibility and kinetics of a reaction. For example, the mechanism of acylation or condensation reactions involving the hydrazinyl group of this compound could be investigated to predict the most likely products and reaction conditions. Studies on hydrazine decomposition have utilized DFT to investigate N-N and N-H bond cleavage pathways, finding that the reaction energetics can be significantly influenced by the presence of catalysts or different molecular environments researchgate.net. The thermal decomposition and combustion properties of hydrazine-based fuels have also been analyzed using computational chemistry to construct detailed reaction mechanisms researchgate.netmdpi.comresearcher.life.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

| Ionization Potential | 7.8 eV | Energy required to remove an electron |

These computational predictions provide deep insights into the intrinsic chemical properties of this compound, guiding the design of new synthetic routes and the development of novel derivatives with tailored reactivity and biological activity.

Chemical Reactivity and Derivatization Strategies for 4 Hydrazinyl N Methylbenzamide

Reactions of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) is a potent nucleophile and is typically the most reactive site in the molecule for reactions with electrophiles. Its reactivity is central to many derivatization strategies for 4-hydrazinyl-N-methylbenzamide.

The reaction of the hydrazinyl group with aldehydes and ketones is a well-established method for the formation of hydrazones. This condensation reaction typically proceeds under mild acidic conditions, which catalyze the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. nih.govmdpi.comresearchgate.net

The general reaction is as follows:

This compound + R-CHO/R-CO-R' → 4-(2-alkylidene/arylidenehydrazinyl)-N-methylbenzamide + H₂O

The specific carbonyl compound used will determine the structure of the resulting hydrazone. A variety of aromatic and aliphatic aldehydes and ketones can be employed, leading to a wide array of derivatives.

Table 1: Examples of Hydrazone Derivatives from this compound This table is illustrative and based on the general reactivity of hydrazines with carbonyl compounds.

| Carbonyl Compound | Product Name |

| Benzaldehyde | 4-(2-benzylidenehydrazinyl)-N-methylbenzamide |

| Acetone | N-methyl-4-(2-propan-2-ylidenehydrazinyl)benzamide |

| 4-Nitrobenzaldehyde | N-methyl-4-[2-(4-nitrobenzylidene)hydrazinyl]benzamide |

| Cyclohexanone | 4-(2-cyclohexylidenehydrazinyl)-N-methylbenzamide |

These hydrazone derivatives are often crystalline solids and can be readily purified by recrystallization. The formation of the hydrazone can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

The nucleophilic nitrogen atoms of the hydrazinyl group can readily react with acylating and sulfonylating agents to form N-acyl and N-sulfonyl derivatives, respectively. The terminal nitrogen (-NH₂) is generally more reactive and will be preferentially acylated or sulfonylated under standard conditions. ncert.nic.in

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acylhydrazides.

This compound + R-COCl → 4-(2-acylhydrazinyl)-N-methylbenzamide + HCl

Sulfonylation: Similarly, reaction with sulfonyl chlorides provides the corresponding N-sulfonylhydrazides, also known as sulfonohydrazides.

This compound + R-SO₂Cl → 4-(2-sulfonylhydrazinyl)-N-methylbenzamide + HCl

Table 2: Potential Acyl and Sulfonyl Derivatives of this compound This table illustrates potential products based on the known reactivity of hydrazines.

| Reagent | Product Name |

| Acetyl chloride | 4-(2-acetylhydrazinyl)-N-methylbenzamide |

| Benzoyl chloride | 4-(2-benzoylhydrazinyl)-N-methylbenzamide |

| Benzenesulfonyl chloride | N-methyl-4-(2-phenylsulfonylhydrazinyl)benzamide |

| p-Toluenesulfonyl chloride | N-methyl-4-[2-(4-methylphenyl)sulfonylhydrazinyl]benzamide |

Reactions Involving the Amide Moiety

The amide group (-CONHCH₃) is generally less reactive than the hydrazinyl group. However, under specific conditions, it can undergo reactions such as N-alkylation and hydrolysis.

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is challenging due to the higher nucleophilicity of the hydrazinyl group. The hydrazinyl group would likely react preferentially with any alkylating or acylating agents. nih.govnih.govotago.ac.nzbeilstein-journals.orgfabad.org.tr

To achieve selective N-alkylation or N-acylation of the amide, the hydrazinyl group would first need to be protected. For example, the hydrazinyl group could be converted to a hydrazone, which is less nucleophilic. Following the protection step, the amide nitrogen could then be alkylated or acylated. A final deprotection step would be required to regenerate the hydrazinyl group.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-hydrazinylbenzoic acid and methylamine (B109427). rsc.orgacs.orgrsc.orgumich.edu

Acid-catalyzed hydrolysis: Typically carried out by heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid.

Base-catalyzed hydrolysis: Involves heating the amide with a strong base like sodium hydroxide.

The reverse reaction, amide formation, can be achieved by reacting 4-hydrazinylbenzoic acid (or its corresponding acyl chloride) with methylamine.

Aromatic Ring Modifications

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents: the hydrazinyl group and the N-methylcarboxamide group.

The hydrazinyl group is a strongly activating, ortho-, para-directing group. The N-methylcarboxamide group is a deactivating, meta-directing group. Given the opposing nature of these groups, the outcome of electrophilic substitution will depend on the reaction conditions. However, the powerful activating effect of the hydrazinyl group is likely to dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

It is important to note that the reaction conditions for these substitutions must be carefully controlled to avoid side reactions involving the reactive hydrazinyl group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. The rate and orientation of this reaction are determined by the activating and directing effects of the substituents already present on the ring.

The hydrazinyl group is a potent activating group. masterorganicchemistry.comcognitoedu.org The nitrogen atom directly attached to the aromatic ring possesses a lone pair of electrons that can be delocalized into the π-system of the ring through resonance. This donation of electron density significantly increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than benzene itself. masterorganicchemistry.comcognitoedu.org This strong activating effect also directs incoming electrophiles to the positions ortho and para to the hydrazinyl group. organicchemistrytutor.comyoutube.com

Conversely, the N-methylbenzamide group is a deactivating group. The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density away from the aromatic ring. youtube.comassets-servd.host This deactivation effect makes the ring less nucleophilic and therefore less reactive in EAS reactions. Deactivating groups of this nature typically direct incoming electrophiles to the meta position. assets-servd.hostwikipedia.org

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. In the case of this compound, the powerful activating and ortho-, para- directing hydrazinyl group at position 4 will dictate the position of electrophilic attack. Since the para position is already occupied by the N-methylbenzamide group, electrophilic substitution is expected to occur at the positions ortho to the hydrazinyl group (positions 3 and 5).

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Hydrazinyl-3-nitro-N-methylbenzamide |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-hydrazinyl-N-methylbenzamide |

| Sulfonation | SO₃, H₂SO₄ | 2-Hydrazinyl-5-(methylcarbamoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-hydrazinyl-N-methylbenzamide |

It is important to note that the strongly activating nature of the hydrazinyl group may lead to polysubstitution under harsh reaction conditions. Furthermore, the basic nature of the hydrazinyl group can lead to side reactions with the acidic catalysts often employed in EAS reactions, potentially requiring protection of the hydrazinyl group prior to substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This type of reaction is generally favored when the aromatic ring is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. libretexts.orgwikipedia.org

The benzene ring of this compound is rendered electron-rich by the potent electron-donating hydrazinyl group. This makes the molecule inherently unreactive towards nucleophilic attack under standard SNAr conditions. The presence of the deactivating N-methylbenzamide group is not sufficient to overcome the strong activating effect of the hydrazinyl group to a degree that would facilitate SNAr.

For nucleophilic aromatic substitution to occur on a benzamide (B126) derivative, the aromatic ring typically needs to be activated by one or more strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (e.g., a halide). tandfonline.comnih.gov In the absence of such features on this compound, it is not a suitable substrate for conventional SNAr reactions.

However, derivatization strategies could be employed to introduce the necessary functionalities for a subsequent SNAr reaction. For instance, an electrophilic nitration (as described in 5.3.1) could introduce a nitro group. If a halogen were also present on the ring, this could potentially activate the system towards nucleophilic substitution.

Table 2: Hypothetical Derivatization for Nucleophilic Aromatic Substitution

| Starting Material | Derivatization Step | Intermediate | SNAr Reaction | Product |

| This compound | Electrophilic Halogenation (e.g., Bromination) | 3-Bromo-4-hydrazinyl-N-methylbenzamide | Nitration to introduce an activating group | 3-Bromo-4-hydrazinyl-5-nitro-N-methylbenzamide |

This hypothetical pathway illustrates that while this compound itself is not reactive towards nucleophilic aromatic substitution, its derivatization can open up avenues for such transformations. The success of such a strategy would depend on the careful selection of reaction conditions to manage the reactivity of the hydrazinyl group.

Coordination Chemistry of 4 Hydrazinyl N Methylbenzamide As a Ligand

Design and Synthesis of 4-Hydrazinyl-N-methylbenzamide-Based Ligands

There is no available literature detailing the specific design and synthesis of this compound for the express purpose of acting as a ligand in coordination chemistry. While the synthesis of hydrazide and benzamide (B126) derivatives is a common practice in medicinal and materials chemistry, the targeted creation of this compound for complexation with transition metals, including synthetic routes and characterization of the pure ligand for this application, is not documented in the reviewed scientific papers. General methods for the synthesis of similar compounds, such as the reaction of a corresponding ester with hydrazine (B178648) hydrate, can be hypothesized but are not specifically described for this compound in the context of ligand synthesis.

Formation and Characterization of Metal-Organic Complexes with Transition Metals

No published research could be found on the formation and characterization of metal-organic complexes involving this compound and transition metals. The scientific literature lacks any reports on attempts to react this specific compound with transition metal salts to form coordination complexes. Consequently, there is no information on reaction conditions, yields, or the stability of any potential complexes.

As no metal complexes of this compound have been synthesized and reported, there is a complete absence of data regarding their structural analysis. Techniques such as single-crystal X-ray diffraction, which are essential for determining the precise three-dimensional arrangement of atoms, coordination modes of the ligand, and the resulting geometry of the metal center, have not been applied to any such complexes. Therefore, no information is available on potential coordination modes (e.g., monodentate, bidentate) or the preferred coordination geometries (e.g., octahedral, tetrahedral, square planar) for this ligand.

There are no spectroscopic data available for metal complexes of this compound. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the nature of metal-ligand interactions. In the absence of any synthesized complexes, there are no reported spectra to analyze for key signatures of coordination, such as shifts in the vibrational frequencies of the C=O or N-H groups, or changes in the electronic absorption bands upon complexation.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure

A search for theoretical and computational studies on the metal-ligand bonding and electronic structure of this compound complexes yielded no results. Computational methods like Density Functional Theory (DFT) are powerful tools for predicting the geometries, electronic properties, and bonding characteristics of metal complexes. However, no such theoretical investigations have been published for complexes involving this specific ligand. Therefore, there are no data on molecular orbital diagrams, bond orders, or the nature of the frontier orbitals for any hypothetical metal complexes of this compound.

Supramolecular Chemistry and Advanced Materials Research Involving 4 Hydrazinyl N Methylbenzamide Scaffolds

Investigation of Intermolecular Interactions and Self-Assembly Phenomena

The self-assembly of 4-hydrazinyl-N-methylbenzamide into well-defined supramolecular structures is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces, acting in concert, can lead to the formation of one-, two-, or even three-dimensional networks, profoundly influencing the material's macroscopic properties.

Hydrogen Bonding Networks

The this compound molecule possesses multiple hydrogen bond donors and acceptors, making it an ideal candidate for the formation of extensive hydrogen-bonding networks. The hydrazinyl group (-NHNH2) provides two donor sites and one acceptor site, while the amide linkage (-CONH-) offers one donor and one acceptor site.

In the solid state, it is anticipated that these molecules will engage in a variety of hydrogen bonding motifs. For instance, the amide protons can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of catemeric chains or dimeric structures commonly observed in benzamide (B126) derivatives. nih.govresearchgate.net Furthermore, the terminal -NH2 of the hydrazinyl group can participate in hydrogen bonding with either the carbonyl oxygen or the nitrogen atoms of the hydrazinyl group of adjacent molecules. This complex interplay of hydrogen bonds can result in the formation of robust, multidimensional supramolecular architectures. cytosynthesis.comresearchgate.net

The strength and directionality of these hydrogen bonds are crucial in determining the packing of the molecules in the crystal lattice. The specific arrangement of these bonds will influence properties such as thermal stability and solubility.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Potential Interaction Type |

| Amide N-H | Amide C=O | Intermolecular |

| Hydrazinyl N-H (terminal) | Amide C=O | Intermolecular |

| Hydrazinyl N-H (internal) | Amide C=O | Intermolecular |

| Hydrazinyl N-H (terminal) | Hydrazinyl N | Intermolecular |

| Hydrazinyl N-H (internal) | Hydrazinyl N | Intermolecular |

π-π Stacking Interactions

In addition to hydrogen bonding, the aromatic rings of this compound can interact through π-π stacking. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the benzene (B151609) rings, contribute significantly to the stability of the supramolecular assembly. nih.govwikipedia.org

The geometry of the π-π stacking can vary, with common arrangements including face-to-face and edge-to-face (T-shaped) conformations. nih.govmdpi.com The specific arrangement is influenced by the electronic nature of the substituents on the aromatic ring. While the N-methylbenzamide portion provides a standard aromatic system, the hydrazinyl group can influence the electron density of the ring, thereby modulating the strength and preferred geometry of the π-π stacking interactions. Computational studies on similar aromatic systems have shown that these interactions can have energies on the order of a strong hydrogen bond. acs.org The interplay between hydrogen bonding and π-π stacking will ultimately dictate the final supramolecular structure. mdpi.com

Integration into Polymeric Systems and Resins for Material Science Applications

The functional groups present in this compound make it a valuable building block for the synthesis of advanced polymeric materials and functional resins. The hydrazinyl and amide moieties, in particular, offer reactive sites for polymerization and cross-linking reactions.

Hydrazide functionalities are known to be useful in the preparation of specialized resins, such as those used in peptide synthesis and glycoprotein (B1211001) immobilization. cytosynthesis.comanaspec.comgbiosciences.comresearchgate.net By analogy, this compound could be incorporated into polymer backbones or grafted onto resin supports to create materials with specific binding capabilities. For instance, the hydrazinyl group can react with aldehydes and ketones to form stable hydrazone linkages, a reaction that is often utilized in bioconjugation and dynamic covalent chemistry. gbiosciences.com

Furthermore, the benzamide unit is a key component of high-performance aromatic polyamides (aramids), which are known for their exceptional thermal stability and mechanical strength. mdpi.comresearchgate.net The incorporation of the this compound moiety into polyamide chains could introduce new functionalities and potentially influence the polymer's solubility and processing characteristics. The presence of the hydrazinyl group could also serve as a site for post-polymerization modification, allowing for the tailoring of the material's properties for specific applications.

Table 2: Potential Applications of Polymeric Systems Incorporating this compound

| Polymer/Resin Type | Potential Application | Relevant Functional Group |

| Hydrazide-functionalized Resin | Bioconjugation, Affinity Chromatography | Hydrazinyl |

| Aromatic Polyamide | High-performance fibers, Films | Benzamide, Hydrazinyl |

| Cross-linked Gels | Smart materials, Drug delivery | Hydrazinyl, Amide |

Rational Design of Functional Materials Incorporating this compound Moieties

The principles of rational design can be applied to create functional materials with tailored properties based on the this compound scaffold. rsc.orgpageplace.de By understanding the relationship between the molecular structure and the resulting macroscopic properties, it is possible to design materials for specific applications.

In the context of polymeric materials, the rational design approach can be used to control the architecture of the polymer chains. researchgate.net For instance, by controlling the stoichiometry of the monomers during polymerization, one can synthesize linear, branched, or cross-linked polymers with varying degrees of flexibility and thermal stability. The introduction of the this compound unit can be strategically planned to introduce specific functionalities, such as metal-ion binding sites or responsive moieties that change their conformation in response to external stimuli. The design of such "smart" materials is a burgeoning area of research with potential applications in sensing, catalysis, and controlled release systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.